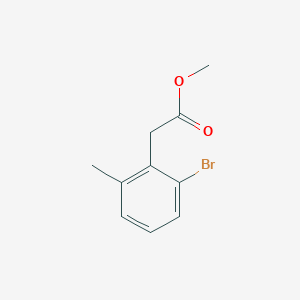

Methyl 2-(2-bromo-6-methylphenyl)acetate

Description

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

methyl 2-(2-bromo-6-methylphenyl)acetate |

InChI |

InChI=1S/C10H11BrO2/c1-7-4-3-5-9(11)8(7)6-10(12)13-2/h3-5H,6H2,1-2H3 |

InChI Key |

QPMVRMGJBDXMKF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromo-6-methylphenyl)acetate typically involves the esterification of 2-(2-bromo-6-methylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-6-methylphenyl)acetate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, which can replace the bromine atom to form an azide derivative.

Oxidation Reactions: Potassium permanganate or chromium trioxide can be used to oxidize the methyl group.

Reduction Reactions: Lithium aluminum hydride or sodium borohydride can be used to reduce the ester group to an alcohol.

Major Products Formed

Substitution Reactions: Products include azides, amines, and thiols.

Oxidation Reactions: Products include carboxylic acids.

Reduction Reactions: Products include alcohols.

Scientific Research Applications

Methyl 2-(2-bromo-6-methylphenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used to study the effects of brominated compounds on biological systems.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-6-methylphenyl)acetate depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the methyl group is converted to a carboxylic acid through a series of intermediate steps involving the formation of an alcohol and an aldehyde. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent to the carbonyl carbon.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Aromatic Esters

2-Bromo-4'-methoxyacetophenone (CAS: 2632-13-5)

- Molecular Formula : C₉H₉BrO₃

- Key Features: Contains a bromo-substituted acetophenone backbone with a methoxy group at the 4-position.

- Comparison: Reactivity: The ketone group in 2-bromo-4'-methoxyacetophenone undergoes nucleophilic additions (e.g., Grignard reactions), whereas the ester group in the target compound is more prone to hydrolysis or transesterification. Applications: Used as an intermediate in manufacturing under controlled conditions, contrasting with the target compound’s broader synthetic flexibility .

Methyl 2-[bis(benzylthio)phosphoryl]acetate

- Key Features : A Horner–Wadsworth–Emmons reagent with a phosphoryl group and benzylthio substituents.

- Comparison :

Tetrazole-Containing Esters

Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate

- Molecular Formula : C₁₀H₁₀N₄O₃

- Key Features : Combines a tetrazole ring with a hydroxyphenyl group and ester functionality.

- Comparison :

- Supramolecular Interactions : Exhibits intramolecular O–H⋯N hydrogen bonds and π-π stacking, enabling metal-organic framework (MOF) construction. The target compound lacks such directional interactions.

- Applications : Primarily used in crystal engineering and MOFs, whereas the target compound is more suited for organic synthesis .

Keto Esters

Methyl 2-phenylacetoacetate (CAS: 16648-44-5)

- Molecular Formula : C₁₁H₁₂O₃

- Key Features : Contains a β-keto ester group adjacent to a phenyl ring.

- Comparison: Reactivity: The β-keto group facilitates enolate formation, enabling Claisen condensations. The target compound’s bromo group instead promotes electrophilic substitutions.

Ethyl 2-phenylacetoacetate (CAS: 5413-05-8)

Spirocyclic and Complex Esters

5-(4-Bromophenyl)-6-oxa-4-aza-spiro[2.4]hept-4-ene-7-carboxylic acid methyl ester

- Key Features : A spirocyclic compound with bromophenyl and heterocyclic moieties.

- Comparison :

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Key Substituents | Applications |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₁BrO₂ | 243.1 | Ester, Bromo, Methyl | 2-Bromo, 6-Methyl phenyl | Organic synthesis intermediate |

| 2-Bromo-4'-methoxyacetophenone | C₉H₉BrO₃ | 245.07 | Ketone, Bromo, Methoxy | 2-Bromo, 4-Methoxy phenyl | Industrial intermediate |

| Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate | C₁₀H₁₀N₄O₃ | 250.21 | Ester, Tetrazole, Hydroxyl | 2-Hydroxyphenyl | MOF construction, crystal engineering |

| Methyl 2-phenylacetoacetate | C₁₁H₁₂O₃ | 192.2 | β-Keto ester | Phenyl | Illicit drug precursor |

Research Findings and Insights

- Structural Analysis: The target compound’s crystal structure (if resolved) would likely lack the intramolecular hydrogen bonds seen in tetrazole-containing analogues (e.g., ) due to its non-polar substituents .

- Reactivity Trends: Bromo substituents in aromatic esters (e.g., 2-bromo-4'-methoxyacetophenone) enhance electrophilic aromatic substitution, while ester groups dictate hydrolysis rates .

- Synthetic Utility: The absence of β-keto or tetrazole groups limits the target compound’s role in enolate chemistry or MOF synthesis but positions it as a flexible intermediate for cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.